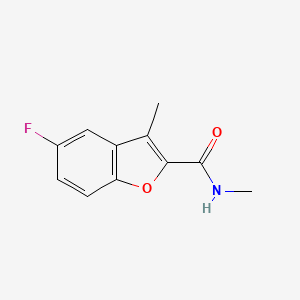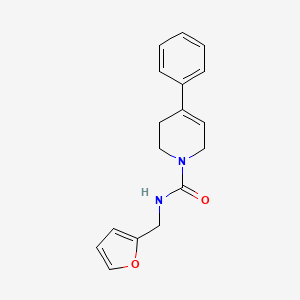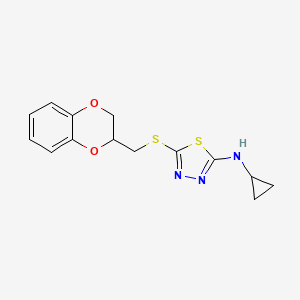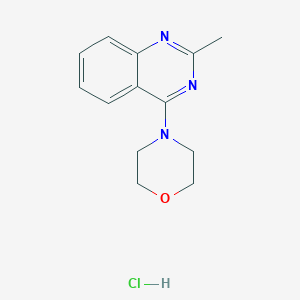![molecular formula C11H8F3NO2S B7455128 (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as MTPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Wissenschaftliche Forschungsanwendungen
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to have antitumor effects in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is not fully understood. However, it has been proposed that (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may reduce inflammation and pain.
Biochemical and Physiological Effects:
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to possess a wide range of biochemical and physiological effects. In animal models of inflammation and pain, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli. In vitro and in vivo studies have also demonstrated that (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has antitumor effects, including the inhibition of cancer cell proliferation and induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several advantages for lab experiments. It is readily available and can be synthesized relatively easily. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been extensively studied, and its biological effects are well-characterized. However, there are also limitations to using (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in lab experiments. For example, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may have off-target effects, which could complicate the interpretation of experimental results. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may have limited solubility in certain solvents, which could affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile. One potential direction is the development of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile and to identify its molecular targets. Finally, the development of new synthetic methods for (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile could lead to improved yields and greater accessibility to this important compound.
Conclusion:
In conclusion, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. While there are advantages and limitations to using (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in lab experiments, its potential applications in drug development and its well-characterized biological effects make it an important compound for further study.
Synthesemethoden
The synthesis of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonylacetonitrile in the presence of a base, such as potassium carbonate, in acetonitrile. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile as a yellow solid with a melting point of 120-122°C.
Eigenschaften
IUPAC Name |
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-18(16,17)10(7-15)6-8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAAPRJMIAQSLI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
